molecular formula C19H19NO3 B5301842 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide

2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide

Cat. No. B5301842
M. Wt: 309.4 g/mol
InChI Key: HAEATTLWWHUSNC-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide, also known as HOMO-PPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities. HOMO-PPA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. Specifically, this compound has been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to exhibit anti-bacterial and anti-fungal activities. It has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide is its diverse range of biological activities, which make it a promising candidate for further investigation. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide. One area of investigation is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of this compound, which may provide insights into its mechanism of action.
In addition, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, there is a need for more in vivo studies to determine the safety and efficacy of this compound in animal models.

Synthesis Methods

The synthesis of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide involves the reaction of mesityl oxide with benzaldehyde in the presence of a base catalyst. The resulting chalcone is then subjected to a Claisen-Schmidt condensation reaction with 2-hydroxyacetophenone to yield this compound. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide has been extensively studied for its potential applications in scientific research. One of the major areas of investigation has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in a variety of inflammatory diseases such as rheumatoid arthritis and asthma.
Another area of research has been the anti-cancer properties of this compound. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In addition, this compound has been shown to exhibit anti-oxidant properties, which may have implications for the treatment of oxidative stress-related diseases such as Alzheimer's disease.

properties

IUPAC Name

(Z)-4-hydroxy-2-oxo-4-phenyl-N-(2,4,6-trimethylphenyl)but-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-9-13(2)18(14(3)10-12)20-19(23)17(22)11-16(21)15-7-5-4-6-8-15/h4-11,21H,1-3H3,(H,20,23)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEATTLWWHUSNC-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C=C(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)/C=C(/C2=CC=CC=C2)\O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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